(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 141552-89-8
VCID: VC20834457
InChI: InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)/t11-/m1/s1
SMILES: CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

CAS No.: 141552-89-8

Cat. No.: VC20834457

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide - 141552-89-8

Specification

CAS No. 141552-89-8
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name N-[(2R)-1-(2,6-dimethylphenoxy)propan-2-yl]acetamide
Standard InChI InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)/t11-/m1/s1
Standard InChI Key DNSFMKGQWLZMOJ-LLVKDONJSA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)OC[C@@H](C)NC(=O)C
SMILES CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator